REACTION_CXSMILES
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[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>C1(C)C=CC=CC=1>[CH3:11][N:12]([CH3:14])[CH:13]=[N:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[Cl:1]
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Name
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|
Quantity
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195 g
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Type
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reactant
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Smiles
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ClC1=C(N)C=CC=C1
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Name
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|
Quantity
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228.2 g
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Type
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reactant
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Smiles
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COC(N(C)C)OC
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Name
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Quantity
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300 g
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 h
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Duration
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4 h
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Type
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CUSTOM
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Details
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fell from 96 to 77° C
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Type
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CUSTOM
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Details
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Thereafter, 15 g of distillate were removed
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Type
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CUSTOM
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Details
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rose again during this time to 84° C
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Type
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CONCENTRATION
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Details
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Finally, the reaction solution was concentrated on a rotary evaporator at 90° C.
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Type
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DISTILLATION
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Details
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5 mbar and the resulting brown oil (270.5 g) was fractionated by means of column distillation
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Type
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DISTILLATION
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Details
|
The main fraction distilled over at 120° C. and 1.4 mbar
|
Name
|
|
Type
|
|
Smiles
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CN(C=NC1=C(C=CC=C1)Cl)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |